Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate
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Overview
Description
Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate is a complex organic compound that features a unique structure combining an oxadiazole ring with a carbamoyl group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst.
Formation of the Carbamoyl Group: This step involves the reaction of an amine with an isocyanate or a carbamoyl chloride.
Esterification: The final step is the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can lead to the formation of amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Potential use in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate exerts its effects involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenylpropanoate: Similar ester structure but lacks the oxadiazole and carbamoyl groups.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a similar phenylpropanoate structure but with different substituents.
Methyl 3-oxo-3-phenylpropanoate: Similar ester structure but with a keto group instead of the oxadiazole and carbamoyl groups.
Uniqueness
Methyl 3-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenyl}carbamoyl)propanoate is unique due to the presence of the oxadiazole ring and the carbamoyl group, which confer distinct chemical and biological properties. These functional groups enhance its potential for diverse applications in medicinal chemistry and materials science, setting it apart from simpler esters and related compounds.
Properties
IUPAC Name |
methyl 4-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-6-3-4-9-16(13)19-22-20(27-23-19)14-7-5-8-15(12-14)21-17(24)10-11-18(25)26-2/h3-9,12H,10-11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYTXAYCRBODKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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